molecular formula C19H14N4O2 B3205235 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1040642-25-8

6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B3205235
CAS RN: 1040642-25-8
M. Wt: 330.3 g/mol
InChI Key: ADUBJIALRWTGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed that it exerts its effects through the inhibition of inflammatory mediators such as COX-2 and TNF-α. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and IL-1β. It has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize and has been shown to have several beneficial effects. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one. One potential direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and antitumor effects. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases.

Scientific Research Applications

6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-18-12-11-16(14-7-3-1-4-8-14)21-23(18)13-17-20-19(22-25-17)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUBJIALRWTGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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